molecular formula C18H15N3O4S B2699920 1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946328-17-2

1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2699920
CAS RN: 946328-17-2
M. Wt: 369.4
InChI Key: YKCFIMOMPFFVRX-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one, also known as MNPA, is a pyrazinone derivative that has been studied for its potential therapeutic applications. MNPA is a small molecule that has shown promising results in scientific research for its ability to inhibit the growth of cancer cells and its potential as a treatment for neurodegenerative diseases.

Scientific Research Applications

Antimalarial Activity

Research into marine-derived natural products has revealed potential antimalarial agents. While the specific compound isn't directly mentioned, closely related aromatic compounds, including those with methoxy and nitrobenzyl functional groups, have demonstrated significant in vitro antimalarial activity. Studies suggest that the structure-activity relationships of these compounds could provide insights into developing new antimalarial therapies (Wright et al., 1996).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, such as 2-nitrobenzyl derivatives, in synthetic chemistry has shown promise for future applications. These groups, which can be removed by light, allow for the selective activation or deactivation of functional molecules, potentially including compounds similar to 1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one. This method could facilitate targeted drug delivery or the activation of drugs in specific locations within the body (Amit et al., 1974).

Antioxidant Activity

The study of antioxidants is crucial for understanding how compounds can protect against cellular damage. While the specific compound isn't directly referenced, the principles of antioxidant activity discussed could apply to compounds with similar structural features, indicating potential for reducing oxidative stress and preventing disease (Munteanu & Apetrei, 2021).

Pharmacological Properties of Hybrid Compounds

The synthesis and study of polyfunctional "hybrid" compounds, which include nitroxyl radicals, have shown that integrating certain functional groups can lead to enhanced biological activity or selectivity. This research area could offer insights into how modifying 1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one might impact its pharmacological properties (Grigor’ev, Tkacheva, & Morozov, 2014).

Environmental Impact of Parabens

While focusing on the environmental fate of parabens, this research could provide context for understanding how similar compounds, including those with benzylic and methoxy groups, behave in aquatic environments. Such studies are crucial for assessing the ecological risk and biodegradability of pharmaceutical and cosmetic ingredients (Haman et al., 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-16-8-6-14(7-9-16)20-11-10-19-17(18(20)22)26-12-13-2-4-15(5-3-13)21(23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCFIMOMPFFVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

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